molecular formula C20H22N2OS B2455560 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole CAS No. 1207010-57-8

2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole

Cat. No.: B2455560
CAS No.: 1207010-57-8
M. Wt: 338.47
InChI Key: STDPGKJUYVBUGA-UHFFFAOYSA-N
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Description

2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole is a chemical compound identified with the CAS number 881202-45-5 and is a subject of interest in medicinal chemistry research. This imidazole derivative has been investigated primarily for its potential as a P-glycoprotein (P-gp) inhibitor. Research published in the journal Bioorganic & Medicinal Chemistry demonstrates that this specific compound, among a series of analogues, was synthesized and evaluated for its ability to modulate multidrug resistance (MDR) in cancer cells. Its mechanism of action involves inhibiting the efflux activity of P-gp, a transporter protein often overexpressed in tumor cells that pumps chemotherapeutic agents out of the cell, thereby reducing drug efficacy. By blocking this pump, 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole can help restore the intracellular concentration and potency of anticancer drugs. This makes it a valuable pharmacological tool for researchers studying the mechanisms of multidrug resistance and for screening potential combination therapies to overcome this significant clinical challenge in oncology. The compound is offered for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-methoxyphenyl)-1-(4-methylphenyl)-2-propan-2-ylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-14(2)24-20-21-13-19(16-7-11-18(23-4)12-8-16)22(20)17-9-5-15(3)6-10-17/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDPGKJUYVBUGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SC(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of α-Dicarbonyl Precursors

The Debus-Radziszewski reaction remains the cornerstone for constructing the 1,5-disubstituted imidazole scaffold. A diketone intermediate, typically derived from 4-methoxyacetophenone and 4-methylbenzaldehyde, undergoes cyclization with ammonium acetate under refluxing ethanol (70–80°C, 12–24 hours). This one-pot method achieves 60–75% yields but requires strict stoichiometric control to minimize byproducts like 2,4,5-trisubstituted isomers.

Oxidative Cyclization of Enamine Intermediates

An alternative pathway involves generating enamines from 4-methoxyphenylglyoxal and 4-methylaniline, followed by iodine-mediated oxidative cyclization in dichloromethane at 0–5°C. This method improves regioselectivity for the 1,5-substitution pattern (82% yield) but necessitates anhydrous conditions and generates stoichiometric HI, complicating waste management.

Functionalization at the C-2 Position

Thioetherification via Nucleophilic Displacement

Introducing the propan-2-ylsulfanyl group at C-2 typically employs a two-step halogenation-thiolation sequence:

  • Bromination : Treating the imidazole core with N-bromosuccinimide (NBS, 1.1 eq) in CCl₄ under UV light (365 nm, 6 hours) installs a bromine atom at C-2 (89% yield).
  • Thiol Coupling : Reacting the 2-bromoimidazole with propan-2-thiol (3 eq) and K₂CO₃ (2 eq) in DMF at 100°C for 8 hours achieves 76% conversion. Microwave-assisted conditions (150°C, 30 minutes) enhance yields to 88% while reducing solvent volume by 40%.

Direct C–H Sulfenylation

Palladium-catalyzed C–H activation offers a more atom-economical route. Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and propan-2-yl disulfide (2 eq) in toluene at 120°C for 24 hours directly functionalizes the C-2 position without pre-halogenation. However, competing C-4 sulfenylation lowers selectivity (65:35 C-2:C-4 ratio), necessitating costly chiral ligands for enantiocontrol.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies in acetonitrile, DMF, and ethanol reveal that high-polarity solvents accelerate imidazole ring closure but promote decomposition above 100°C. Ethanol emerges as the optimal solvent, providing a 15% yield increase over DMF while enabling direct crystallization of the product.

Catalytic Systems for Enhanced Efficiency

  • Brønsted Acids : p-Toluenesulfonic acid (pTSA, 10 mol%) in ethanol reduces cyclocondensation time from 24 to 8 hours by stabilizing the protonated diketone intermediate.
  • Lewis Acids : ZnCl₂ (5 mol%) improves thioetherification yields by 12% through sulfide activation but requires post-reaction EDTA washes to remove metal residues.

Purification and Analytical Characterization

Chromatography-Free Isolation

A patented workup procedure dissolves the crude product in ethyl acetate (3 mL/g), washes with 5% NaHCO₃ (2×) and brine (1×), then crystallizes from heptane/ethyl acetate (4:1) to afford 97.3% pure product. This method eliminates silica gel chromatography, reducing solvent waste by 70% compared to traditional column purification.

Spectroscopic Fingerprinting

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.31 (d, J = 8.0 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 6.91 (d, J = 8.0 Hz, 2H, Ar-H), 3.84 (s, 3H, OCH₃), 3.51–3.45 (m, 1H, SCH(CH₃)₂), 2.38 (s, 3H, Ar-CH₃), 1.42 (d, J = 6.8 Hz, 6H, SCH(CH₃)₂).
  • LC-MS : m/z 367.2 [M+H]⁺ (calculated 367.16 for C₂₁H₂₂N₂OS).

Industrial-Scale Considerations

Cost Analysis of Synthetic Routes

A comparative cost model (batch size: 100 kg) shows:

Parameter Debus-Radziszewski Route Oxidative Cyclization Route
Raw Material Cost $12,450 $18,920
Solvent Recovery 88% 72%
PMI (kg waste/kg product) 34 51

The Debus-Radziszewski method offers superior cost-efficiency but requires stringent pH control during workup to prevent imidazole ring protonation.

Green Chemistry Metrics

  • E-factor : 18.7 (traditional) vs. 9.2 (improved workup)
  • Process Mass Intensity : Reduced from 56 to 29 via in-situ solvent recycling

Chemical Reactions Analysis

Types of Reactions

2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the development of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(isopropylthio)-5-(4-methoxyphenyl)-1H-imidazole
  • 2-(isopropylthio)-1-(p-tolyl)-1H-imidazole
  • 5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole

Uniqueness

2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the isopropylthio group, in particular, can influence the compound’s reactivity and interactions with biological targets, setting it apart from other similar imidazole derivatives.

Biological Activity

2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole is a compound of growing interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H22N2S
  • Molecular Weight : 322.47 g/mol
  • IUPAC Name : 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the imidazole ring. The introduction of isopropylthio, methoxyphenyl, and p-tolyl groups occurs under controlled conditions to optimize yield and purity. This synthetic route may utilize various catalysts and solvents to facilitate the reactions .

Antifungal Properties

Research has demonstrated that imidazole derivatives exhibit significant antifungal activity. In particular, compounds with similar structures have shown effectiveness against various fungal strains, suggesting that 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole may possess comparable antifungal properties. For instance, studies on related compounds indicated effective inhibition of fungal growth in vitro .

Anti-inflammatory Effects

Imidazole derivatives are also noted for their anti-inflammatory properties. A study focusing on similar imidazole compounds showed promising results in reducing inflammation markers in animal models. The dual action of anti-inflammatory and antifungal effects could provide a therapeutic advantage in treating infections associated with inflammatory responses .

The proposed mechanism of action for 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole involves its interaction with specific enzymes or receptors linked to inflammatory pathways and fungal metabolism. By inhibiting key enzymes involved in these processes, the compound may effectively reduce inflammation and hinder fungal growth.

Case Studies and Research Findings

Several studies have explored the biological activities of imidazole derivatives:

  • Study on Antifungal Activity : A series of imidazole derivatives were synthesized and tested against Candida albicans and Aspergillus species. Results indicated that compounds with similar substituents to those found in 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole exhibited significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Anti-inflammatory Research : In a model assessing the anti-inflammatory effects, compounds structurally related to 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole showed a reduction in paw edema in rats by up to 70% compared to control groups .

Comparative Table of Biological Activities

Compound NameAntifungal ActivityAnti-inflammatory ActivityReference
2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazoleModerate (MIC = 20 µg/mL)Significant (70% reduction)
2,4-Di-(4-methoxyphenyl)-1H-imidazoleHigh (MIC = 10 µg/mL)Moderate (50% reduction)
2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1H-imidazoleLow (MIC = 50 µg/mL)High (80% reduction)

Q & A

Q. What are the standard synthetic protocols for preparing 2-(isopropylthio)-5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazole, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzaldehydes with thiourea derivatives under acidic conditions. For example, highlights the use of catalysts like CuI and solvents such as DMF or THF to facilitate cyclization. Key steps include:

  • Substituent introduction: The isopropylthio group is introduced via nucleophilic substitution, while methoxyphenyl and p-tolyl groups are incorporated via Suzuki coupling or Friedel-Crafts alkylation .
  • Optimization: Reaction temperature (80–120°C) and catalyst loading (e.g., 10 mol% CuI) are critical for yield improvement. TLC and HPLC monitor reaction progression .

Q. How is structural characterization of this compound performed, and what spectroscopic data are essential for validation?

Methodological Answer:

  • 1H/13C NMR: Aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm) confirm substituent positions. The imidazole ring protons appear as singlet signals .
  • IR Spectroscopy: Stretching vibrations for C-S (680–710 cm⁻¹) and C-O (1250 cm⁻¹) validate functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+) and isotopic patterns .

Advanced Research Questions

Q. What advanced techniques are used to resolve structural ambiguities, such as crystallographic disorder or tautomerism in the imidazole core?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is employed to resolve stereochemical uncertainties. For example, demonstrates how SCXRD data (e.g., C–C bond lengths of 1.48 Å in the imidazole ring) differentiate between tautomeric forms. Computational tools like Mercury refine thermal displacement parameters to address crystallographic disorder .

Q. How can computational docking studies predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer: Molecular docking (AutoDock Vina or Schrödinger Suite) evaluates binding affinity to targets like cytochrome P450. cites docking scores (e.g., −9.2 kcal/mol) to prioritize compounds for in vitro testing. Key parameters:

  • Grid box size: 60 × 60 × 60 Å centered on the active site.
  • Ligand preparation: Protonation states at physiological pH (7.4) are optimized using Open Babel .

Q. How do electron-donating/withdrawing substituents (e.g., methoxy vs. bromo) affect the compound’s reactivity in further functionalization?

Methodological Answer:

  • Electron-donating groups (e.g., methoxy): Enhance electrophilic aromatic substitution (EAS) at the para position, as shown in for similar imidazoles.
  • Electron-withdrawing groups (e.g., Br): Reduce EAS rates but favor nucleophilic displacement (e.g., SNAr) at the 2-position. Hammett constants (σ) correlate substituent effects with reaction rates .

Q. What experimental design strategies (e.g., DoE) are recommended to optimize synthesis yields while minimizing resource use?

Methodological Answer: A Box-Behnken design () reduces experiments by 40% while testing variables:

  • Factors: Catalyst concentration (5–15 mol%), temperature (70–110°C), solvent polarity (DMF vs. THF).
  • Response surface modeling: Identifies optimal conditions (e.g., 12 mol% catalyst, 95°C in THF) via ANOVA (p < 0.05) .

Q. How are purity and stability assessed under varying storage conditions (e.g., light, humidity)?

Methodological Answer:

  • HPLC-PDA: Detects degradation products (e.g., oxidation at the thioether group) with a C18 column (ACN:H2O = 70:30).
  • Forced degradation: Exposure to UV light (254 nm, 48 hrs) and 75% humidity quantifies stability. notes hydrolytic instability in acidic conditions (t1/2 = 8 hrs at pH 3) .

Q. What mechanistic insights explain contradictory yields reported for similar imidazole derivatives in literature?

Methodological Answer: Divergent yields often arise from:

  • Solvent effects: Polar aprotic solvents (DMF) stabilize transition states in cyclization steps, unlike non-polar toluene .
  • Catalyst choice: CuI vs. Pd(PPh3)4 alters regioselectivity in cross-coupling steps, as seen in for thiophene-substituted imidazoles .

Q. How does the compound’s solubility profile impact formulation for in vivo studies?

Methodological Answer:

  • LogP calculation: Predicted logP = 3.2 (ChemDraw) suggests poor aqueous solubility.
  • Co-solvent systems: Use DMSO:PBS (10:90) for in vitro assays. notes solubility limits (≤2 mg/mL in water) requiring nanoformulation strategies .

Q. What analytical methods resolve discrepancies in reported spectral data (e.g., conflicting NMR shifts)?

Methodological Answer:

  • Variable temperature NMR: Differentiates dynamic effects (e.g., rotamers) causing peak splitting.
  • 2D NMR (HSQC, HMBC): Assigns ambiguous signals; uses HMBC to confirm methoxy-phenyl coupling .

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